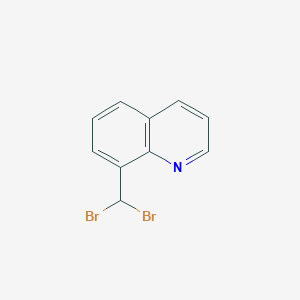

8-(Dibromomethyl)quinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

8-(dibromomethyl)quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Br2N/c11-10(12)8-5-1-3-7-4-2-6-13-9(7)8/h1-6,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNSPFLYKMLCEJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(Br)Br)N=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90676894 | |

| Record name | 8-(Dibromomethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85219-47-2 | |

| Record name | 8-(Dibromomethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Exploration of the Reaction Chemistry and Comprehensive Reactivity Profiles of 8 Dibromomethyl Quinoline

Nucleophilic Substitution Reactions Involving the Dibromomethyl Moiety

The dibromomethyl group at the 8-position of the quinoline (B57606) ring is susceptible to nucleophilic attack, primarily due to the electron-withdrawing nature of the two bromine atoms and the ability of the quinoline ring to stabilize developing charges. These reactions typically proceed via an SN1 or SN2 mechanism, depending on the nature of the nucleophile, solvent, and reaction conditions.

Formation of Alkyl and Aryl Derivatives

The hydrolysis of 8-(dibromomethyl)quinoline represents a classic example of nucleophilic substitution, leading to the formation of 8-formylquinoline. This transformation can be achieved under aqueous conditions, often facilitated by the presence of a mild base or acid. The reaction proceeds through a gem-diol intermediate which readily eliminates water to yield the corresponding aldehyde. This hydrolysis underscores the utility of the dibromomethyl group as a stable precursor to the often more sensitive aldehyde functionality.

While direct literature on the formation of other alkyl and aryl derivatives from this compound is scarce, the reactivity of analogous benzylic dibromides suggests that a range of nucleophiles can be employed to displace the bromide ions. For instance, reaction with alkoxides or phenoxides could potentially yield the corresponding acetals or ketals of 8-formylquinoline. Similarly, organometallic reagents such as Grignard reagents or organolithium compounds might be expected to react, although the conditions would need to be carefully controlled to avoid competing reactions.

| Nucleophile | Product | Reaction Type |

| Water (H₂O) | 8-Formylquinoline | Hydrolysis |

| Alcohol (R-OH) | 8-(Dialkoxymethyl)quinoline (Acetal) | Nucleophilic Substitution |

| Thiol (R-SH) | 8-(Bis(alkylthio)methyl)quinoline (Thioacetal) | Nucleophilic Substitution |

| Cyanide (CN⁻) | 8-(Dicyanomethyl)quinoline | Nucleophilic Substitution |

Radical Transformations and Oxidative/Reductive Reactivity of this compound

The carbon-bromine bonds in this compound can undergo homolytic cleavage under radical conditions, typically initiated by light or a radical initiator. This can lead to the formation of a quinolin-8-yl(bromomethyl) radical, which can participate in various radical reactions such as atom transfer radical polymerization (ATRP) or radical cyclizations. While specific studies on this compound are limited, the behavior of similar benzylic bromides is well-documented. For instance, in the presence of a suitable hydrogen donor, the dibromomethyl group could be reduced to a methyl group via a radical mechanism.

The quinoline nucleus itself can influence the oxidative and reductive stability of the molecule. The nitrogen atom in the quinoline ring can be oxidized to an N-oxide, which can, in turn, modify the reactivity of the substituents on the ring. Conversely, the quinoline ring can be reduced under various conditions. The dibromomethyl group is generally stable to mild oxidizing and reducing agents that might target the quinoline ring. However, strong reducing agents, such as lithium aluminum hydride, would likely reduce the dibromomethyl group. The presence of transition metals can also mediate the redox chemistry of quinoline compounds, sometimes leading to the generation of reactive oxygen species. mit.edu

Metal-Mediated Cross-Coupling Reactions Utilizing this compound as a Substrate

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The C-Br bonds in this compound can potentially serve as electrophilic sites in such reactions.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are cornerstones of modern organic synthesis. These reactions typically involve the oxidative addition of an organohalide to a palladium(0) complex. While 8-bromoquinolines are commonly used substrates in these reactions researchgate.net, the use of this compound is less common.

The oxidative addition of one of the C-Br bonds of this compound to a palladium(0) species would generate a palladium(II) intermediate. This intermediate could then participate in the catalytic cycle to form a new C-C bond. A subsequent second coupling reaction at the remaining C-Br bond could also be envisioned, potentially leading to disubstituted products. The success of such reactions would depend on the relative rates of the first and second oxidative additions and the stability of the organopalladium intermediates. Theoretical analyses of related (8-(dimesitylboryl)quinoline)palladium(0) species have been conducted in the context of Suzuki coupling. beilstein-journals.orgrsc.org

| Coupling Reaction | Potential Partner | Potential Product |

| Suzuki Coupling | Arylboronic acid | 8-(Aryl(bromo)methyl)quinoline |

| Heck Coupling | Alkene | 8-(Alkenyl(bromo)methyl)quinoline |

| Sonogashira Coupling | Terminal alkyne | 8-(Alkynyl(bromo)methyl)quinoline |

Copper-Catalyzed Transformations

Copper-catalyzed reactions have emerged as a valuable alternative and complement to palladium-catalyzed cross-coupling. Copper catalysis is often effective for the formation of C-N, C-O, and C-S bonds. While there are reports on copper-catalyzed reactions involving other substituted quinolines, such as the C5-H bromination and difluoromethylation of 8-aminoquinoline (B160924) amides rsc.orgnih.gov, direct examples utilizing this compound as a substrate are not prevalent in the literature.

Given the reactivity of benzylic halides in copper-catalyzed reactions, it is plausible that this compound could undergo transformations such as Ullmann-type couplings with amines, phenols, or thiols. The chelation of the quinoline nitrogen to the copper center could play a significant role in modulating the reactivity and selectivity of such transformations. rsc.org

Other Transition Metal Catalysis

The C(sp³)–H bonds of the methyl group in 8-methylquinoline (B175542) are amenable to functionalization through transition metal catalysis, a strategy that can be extended to its dibrominated analogue. The nitrogen atom at the 1-position acts as a coordinating group, facilitating the formation of cyclometallated intermediates that enable selective C–H activation. While direct studies on this compound are limited, the reactivity of the parent 8-methylquinoline provides a strong precedent for its potential in various transition metal-catalyzed reactions.

Several transition metals, including palladium, ruthenium, and rhodium, have been successfully employed to catalyze the C(sp³)–H functionalization of 8-methylquinolines. semanticscholar.orgnih.gov These reactions typically proceed through a chelation-assisted mechanism where the quinoline nitrogen directs the metal catalyst to the C-8 methyl group. This approach has been used for biarylation, monoarylation, and acetoxylation reactions. semanticscholar.org Given the electronic similarities, it is plausible that this compound could participate in analogous transformations, although the steric hindrance and electronic effects of the two bromine atoms would likely influence the reaction kinetics and outcomes.

The following table summarizes representative transition metal-catalyzed C–H functionalization reactions of 8-methylquinoline, which serve as a model for the potential reactivity of this compound.

| Catalyst System | Reactant | Product Type | Reference |

| Palladium | Cyclic Diaryliodonium Salts | Functionalized Biaryls | semanticscholar.org |

| Ru(II) | Arylboronic Acids | Monoarylated Quinolines | semanticscholar.org |

| Rh(III) | Acetic Acid | Acetoxylated Quinolines | semanticscholar.org |

Electrophilic and Nucleophilic Aromatic Substitution on the Quinoline Core of this compound (if reported)

The quinoline ring system can undergo both electrophilic and nucleophilic aromatic substitution, with the reaction's regioselectivity being influenced by the reaction conditions and the electronic nature of the existing substituents.

Electrophilic Aromatic Substitution: In quinoline, electrophilic substitution typically occurs on the benzene (B151609) ring (carbocycle) rather than the pyridine (B92270) ring, which is deactivated by the electron-withdrawing nitrogen atom. uop.edu.pkquimicaorganica.org The preferred positions for electrophilic attack are C-5 and C-8, as the resulting cationic intermediates (Wheland intermediates) are more stabilized by resonance. quimicaorganica.orgreddit.com For this compound, the C-8 position is already substituted. Therefore, electrophilic attack would be expected to occur primarily at the C-5 position. The dibromomethyl group is electron-withdrawing, which would further deactivate the quinoline ring towards electrophilic substitution, likely requiring harsh reaction conditions. uop.edu.pk Studies on the bromination of 8-substituted quinolines have shown that the regioselectivity is highly dependent on the directing group at the C-8 position. researchgate.netacgpubs.org

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAr) on the quinoline ring is less common and generally requires the presence of strong electron-withdrawing groups to activate the ring system towards nucleophilic attack. nih.govlibretexts.org The positions most susceptible to nucleophilic attack in the quinoline ring are C-2 and C-4. For SNAr to occur on the benzene portion of this compound, a leaving group (such as a halide) would need to be present at a position activated by an electron-withdrawing group. For instance, the presence of a nitro group can activate a bromo-substituted quinoline for nucleophilic substitution. nih.gov Without such activation, nucleophilic aromatic substitution on the carbocyclic ring of this compound is unlikely.

Rearrangement Reactions and Cycloaddition Chemistry Utilizing this compound as a Precursor

The dibromomethyl group of this compound can serve as a precursor to reactive intermediates that can participate in rearrangement and cycloaddition reactions. For instance, treatment with a strong base could potentially lead to the formation of a carbene or a related reactive species, which could then undergo intramolecular reactions or participate in intermolecular cycloadditions.

While specific reports on rearrangement and cycloaddition reactions involving this compound are not prevalent in the literature, related quinoline systems have been shown to undergo such transformations. For example, N-lithio-1,2-dihydroquinolines are known to react with acid chlorides and subsequently rearrange to form tertiary carbinols. rsc.org Although this involves the nitrogen and adjacent carbon, it highlights the capacity of the quinoline system to undergo skeletal rearrangements. The development of protocols to generate reactive intermediates from the dibromomethyl group of this compound could open new avenues for the synthesis of novel polycyclic and heterocyclic structures.

Derivatization Strategies Focused on the Selective Functionalization of the Dibromomethyl Group

The dibromomethyl group is a versatile functional handle that can be transformed into a variety of other functionalities. The two bromine atoms can be sequentially or simultaneously substituted by other nucleophiles, or the group can be converted into other functional groups through oxidation or reduction.

One of the most common transformations of a dibromomethyl group is its hydrolysis to an aldehyde. This reaction is typically carried out under aqueous basic conditions or with the aid of reagents like silver nitrate. The resulting 8-formylquinoline is a valuable building block for the synthesis of more complex molecules. Further oxidation of the aldehyde would yield the corresponding carboxylic acid, quinoline-8-carboxylic acid.

The bromine atoms can also be displaced by a variety of nucleophiles in SN2 reactions. For example, reaction with primary or secondary amines could lead to the formation of mono- or di-substituted amino derivatives. Similarly, reaction with alkoxides or thiolates would yield the corresponding ethers or thioethers. The following table illustrates some potential derivatization strategies for the dibromomethyl group.

| Reagent(s) | Product Functional Group | Reaction Type |

| H₂O, Base or AgNO₃ | Aldehyde (-CHO) | Hydrolysis |

| Strong Oxidizing Agent (e.g., KMnO₄) | Carboxylic Acid (-COOH) | Oxidation |

| Primary/Secondary Amine (R₂NH) | Amine (-CH(Br)NR₂ or -CH(NR₂)₂) | Nucleophilic Substitution |

| Alkoxide (RO⁻) | Ether (-CH(Br)OR or -CH(OR)₂) | Nucleophilic Substitution |

| Thiolate (RS⁻) | Thioether (-CH(Br)SR or -CH(SR)₂) | Nucleophilic Substitution |

Reactivity of the Quinoline Nitrogen Atom: Formation of N-Oxides and Quaternary Salts

The lone pair of electrons on the quinoline nitrogen atom makes it nucleophilic and basic, allowing it to react with electrophiles. Two common reactions involving the quinoline nitrogen are the formation of N-oxides and quaternary salts.

Formation of N-Oxides: The quinoline nitrogen can be oxidized to form a quinoline N-oxide using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide has significantly different electronic properties compared to the parent quinoline. The N-oxide group is a strong activating group for C-H functionalization at the C-2 and C-8 positions. researchgate.netnih.gov The formation of the N-oxide of this compound would provide a substrate for a range of subsequent transformations, including C-H activation and cycloaddition reactions. researcher.lifebeilstein-journals.org

Formation of Quaternary Salts: The quinoline nitrogen can react with alkyl halides to form quaternary quinolinium salts. This reaction proceeds via an SN2 mechanism where the nitrogen atom acts as the nucleophile. The resulting quaternary salt is positively charged and has altered solubility and reactivity. The formation of a quaternary salt of this compound could be used to modify the physical properties of the molecule or to introduce a new functional group via the alkylating agent.

Strategic Applications of 8 Dibromomethyl Quinoline in Complex Organic Synthesis and Materials Science

Role as a Key Synthetic Building Block for Architecturally Diverse Organic Molecules

8-(Dibromomethyl)quinoline is a key building block for creating a wide variety of complex organic molecules. Its utility stems from its efficient conversion into 8-formylquinoline, an aromatic aldehyde that serves as a versatile handle for molecular elaboration. The transformation of the dibromomethyl group into an aldehyde is typically achieved through hydrolysis, often facilitated by reagents like silver nitrate, aqueous base, or by reaction with dimethyl sulfoxide (B87167) (DMSO).

Once formed, 8-formylquinoline becomes a linchpin for constructing diverse molecular frameworks. It can undergo a multitude of classic carbonyl reactions, allowing for the attachment of various substituents and the creation of intricate structures. For instance, it can participate in:

Wittig Olefination: Reaction with phosphorus ylides to form substituted vinylquinolines.

Condensation Reactions: Reactions with active methylene (B1212753) compounds (e.g., malonates, nitriles) via Knoevenagel condensation to yield α,β-unsaturated systems.

Organometallic Additions: Reactions with Grignard or organolithium reagents to produce secondary alcohols, which can be further modified.

These transformations underscore the role of this compound, via its aldehyde derivative, as a foundational element for accessing architecturally complex molecules incorporating the quinoline (B57606) nucleus.

Precursor for the Generation of Carbon-Carbon and Carbon-Heteroatom Bonds in Advanced Organic Synthesis

The generation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is fundamental to organic synthesis. nih.govresearchgate.netlibretexts.org this compound is an excellent precursor for facilitating such bond formations, primarily through the reactivity of its derived aldehyde, 8-formylquinoline.

Carbon-Carbon Bond Formation: The electrophilic carbon atom of the formyl group derived from this compound readily reacts with a wide range of carbon-based nucleophiles. researchgate.netyoutube.com This enables the construction of new C-C bonds through several key reactions:

Aldol and Related Condensations: Reaction with enolates of ketones, esters, and other carbonyl compounds.

Grignard and Organolithium Reactions: Addition of organometallic reagents to create new secondary alcohol functionalities.

Cyanohydrin Formation: Addition of cyanide to form α-hydroxynitriles, which are versatile intermediates themselves.

Benzoin Condensation: Dimerization reactions to form α-hydroxy ketones. libretexts.org

Carbon-Heteroatom Bond Formation: Similarly, the formyl group is a key site for introducing heteroatoms, leading to important functional groups. researchgate.netnih.govwikipedia.org

Reductive Amination (C-N bond): Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium borohydride) to yield 8-(aminomethyl)quinoline derivatives.

Acetal/Ketal Formation (C-O bond): Reaction with alcohols under acidic catalysis to form acetals, which can serve as protecting groups or be used in further syntheses.

Thioacetal Formation (C-S bond): Reaction with thiols to produce thioacetals, which are useful for carbonyl protection and umpolung (reactivity inversion) strategies.

The following table summarizes key transformations enabled by this compound for bond formation, proceeding through its aldehyde intermediate.

| Bond Type Formed | Reaction Name/Type | Reactant(s) with 8-Formylquinoline | Resulting Functional Group |

| C-C | Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | Alkene |

| C-C | Grignard Reaction | Organomagnesium Halide (R-MgBr) | Secondary Alcohol |

| C-C | Aldol Condensation | Enolate (e.g., from Acetone) | β-Hydroxy Ketone / α,β-Unsaturated Ketone |

| C-N | Reductive Amination | Amine (RNH₂) + Reducing Agent | Secondary Amine |

| C-O | Acetal Formation | Alcohol (ROH) + Acid Catalyst | Acetal |

| C-S | Thioacetal Formation | Thiol (RSH) + Acid Catalyst | Thioacetal |

Utilization in the Synthesis of Novel Heterocyclic and Polycyclic Systems

The quinoline moiety itself is a foundational heterocyclic system. nih.goviipseries.orgresearchgate.net By leveraging the reactivity of the functional group at the 8-position derived from this compound, chemists can construct even more complex, fused ring systems. The 8-formylquinoline intermediate is particularly well-suited for annulation reactions, where a new ring is built onto the existing quinoline scaffold.

Several established synthetic methodologies can be employed for this purpose:

Friedländer Annulation: This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an active methylene group. In a modified approach, 8-formylquinoline can react with substrates that, upon cyclization, form a new ring fused to the quinoline core.

Doebner-von Miller Reaction: This method and its variations synthesize quinolines from α,β-unsaturated carbonyl compounds and anilines. Analogously, the aldehyde at the 8-position can be used as a component in multi-component reactions that lead to the formation of new polycyclic structures. iipseries.org

Pictet-Spengler Reaction: This reaction forms a six-membered N-heterocycle through the condensation of an arylethylamine with an aldehyde. nih.gov Using a derivative where an aminoethyl group is suitably positioned relative to the 8-formyl group can lead to intramolecular cyclization, generating novel polycyclic alkaloids.

These strategies allow for the creation of complex heterocyclic and polycyclic molecules with potential applications in medicinal chemistry and materials science. researchgate.netthesciencein.org

Development of New Reagents and Catalysts Derived from this compound

Beyond its role as a precursor to an aldehyde, the dibromomethyl group itself can be used to generate unique reagents. One of the most significant transformations in this context is the Corey-Fuchs reaction . organic-chemistry.orgwikipedia.orgscribd.com While this reaction classically starts with an aldehyde, this compound can be seen as an intermediate part of this synthetic pathway.

The Corey-Fuchs protocol involves two main steps:

Conversion of an aldehyde (like 8-formylquinoline) into a 1,1-dibromoolefin using triphenylphosphine (B44618) and carbon tetrabromide.

Treatment of the dibromoolefin with a strong base (like n-butyllithium) to generate a terminal alkyne. alfa-chemistry.com

The resulting 8-ethynylquinoline (B560947) is a highly valuable synthetic intermediate. The terminal alkyne can be used in:

Sonogashira Coupling: A palladium-catalyzed cross-coupling reaction to form C(sp)-C(sp²) bonds.

Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.

Alkynylation Reactions: Acting as a nucleophile after deprotonation to attack various electrophiles.

Furthermore, the quinoline nitrogen atom at position 1, combined with the functional handle at position 8, makes derivatives of this compound attractive candidates for creating bidentate ligands for catalysis. For example, conversion of the dibromomethyl group to a phosphinomethyl or aminomethyl group could yield N,P or N,N-ligands capable of coordinating with transition metals to form novel catalysts.

Potential Integration into Functional Materials (e.g., as a monomer for polymers, organic semiconductors, dyes)

The rigid, planar, and electron-deficient nature of the quinoline ring makes it an attractive component for functional organic materials. This compound, through its conversion to reactive intermediates, provides a gateway to incorporate this scaffold into polymers, semiconductors, and dyes.

Monomers for Polymers: The derived 8-formylquinoline can be converted into a polymerizable group, such as a vinyl group (via Wittig reaction) or an acrylate (B77674) group. Polymerization of such monomers would lead to materials with the quinoline moiety appended to the polymer backbone, potentially imparting unique thermal, optical, or metal-chelating properties.

Organic Semiconductors: Extended π-conjugated systems are the basis of organic semiconductors. 8-Ethynylquinoline, synthesized via the Corey-Fuchs reaction from the aldehyde, is an ideal building block for creating such systems through cross-coupling reactions (e.g., Sonogashira, Glaser). These reactions can link multiple quinoline units together or to other aromatic systems, creating conjugated polymers and oligomers for applications in organic electronics.

Dyes and Pigments: Many organic dyes are based on π-conjugated systems with electron-donating and electron-withdrawing groups. The 8-formylquinoline derivative can be used in condensation reactions with various nucleophiles (e.g., indoles, anilines) to synthesize cyanine-type dyes, which often exhibit strong absorption in the visible or near-infrared regions.

Strategic Incorporation of the Quinoline Scaffold into Target Molecules through this compound

The primary strategic value of this compound in complex synthesis is its function as a synthon for the "8-quinolylmethyl" or "8-formylquinoline" cation, anion, or radical, depending on the reaction conditions. It allows for the precise and strategic installation of the quinoline scaffold onto a target molecule. frontiersin.orgresearchgate.netnih.gov

This is particularly useful in multi-step syntheses where direct construction of a complex quinoline derivative might be inefficient. Instead, a simpler core molecule can be built first, and the quinoline unit can be attached via the reactive handle at the 8-position. For example:

Alkylation: The analogous 8-(bromomethyl)quinoline (B1267487) (which can be derived from the dibromomethyl compound) is an effective alkylating agent. sigmaaldrich.com It can be used to introduce the quinolin-8-ylmethyl group onto nucleophiles like phenols, amines, and thiols, forming ethers, amines, and thioethers, respectively. This is a direct method for incorporating the quinoline scaffold.

Coupling Reactions: As discussed, conversion to 8-formylquinoline or 8-ethynylquinoline opens up a vast number of C-C bond-forming reactions that effectively "couple" the quinoline scaffold to other molecular fragments. This modular approach is central to modern synthetic strategies for building complex natural products and pharmaceutical agents.

By providing a versatile and reliable chemical handle at the C8 position, this compound offers chemists a powerful tool for the strategic and controlled incorporation of the important quinoline pharmacophore into larger, more complex molecular targets.

Q & A

Basic: What are the optimal reaction conditions for synthesizing 8-(Dibromomethyl)quinoline via bromination of 8-methylquinoline?

Answer:

The bromination of 8-methylquinoline typically involves dissolving the parent compound in a non-polar solvent (e.g., CCl₄ or CHCl₃) and adding bromine (Br₂) or a brominating agent (e.g., NBS) under controlled temperature (0–25°C). Reaction progress is monitored via TLC, and purification is achieved via column chromatography. Key parameters include:

| Parameter | Optimal Condition |

|---|---|

| Solvent | Dichloromethane or carbon tetrachloride |

| Brominating Agent | Br₂ (1.1–2.0 equivalents) |

| Temperature | 0–25°C (prevents over-bromination) |

| Catalyst | FeBr₃ or AlBr₃ (optional) |

Post-reaction, confirm regioselectivity using ¹H/¹³C NMR to verify dibromomethyl substitution at the 8-position .

Advanced: How can researchers resolve discrepancies in spectroscopic data when characterizing this compound?

Answer:

Discrepancies in NMR or IR spectra often arise from solvent effects, impurities, or tautomerism. To address this:

- DFT Calculations : Use B3LYP/6-31G* methods to simulate vibrational spectra and compare with experimental IR/Raman data. This helps assign ambiguous peaks (e.g., C-Br stretching at 550–650 cm⁻¹) .

- X-ray Crystallography : Refine crystal structures using SHELXL (e.g., SHELX-2018) to resolve positional disorder or thermal motion artifacts. Mercury CSD 2.0 can visualize packing patterns and validate hydrogen-bonding interactions .

- Mass Spectrometry : High-resolution ESI-MS can distinguish isotopic patterns (e.g., ⁷⁹Br/⁸¹Br) to confirm molecular formula.

Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?

Answer:

- ¹H/¹³C NMR : Identify substitution patterns (e.g., methyl vs. dibromomethyl groups). For this compound, the quinoline proton at C7 typically shows a downfield shift (δ 8.5–9.0 ppm) due to deshielding by bromine .

- IR Spectroscopy : Confirm C-Br stretches (550–650 cm⁻¹) and aromatic C-H bends (700–900 cm⁻¹) .

- Mass Spectrometry : Use HRMS to verify the molecular ion [M+H]⁺ and isotopic splitting from bromine.

Advanced: What computational methods are recommended for predicting the reactivity of this compound in substitution reactions?

Answer:

- Molecular Dynamics (MD) Simulations : Model solvation effects and transition states to predict SN2 reactivity at the dibromomethyl group.

- DFT-Based Fukui Indices : Calculate electrophilic/nucleophilic sites. The dibromomethyl group exhibits high electrophilicity, favoring nucleophilic attack (e.g., by amines or thiols) .

- Docking Studies : If targeting biological applications, use AutoDock Vina to predict binding affinities with enzymes (e.g., quinoline-binding proteins) .

Basic: What safety protocols are essential when handling brominated quinoline derivatives?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of bromine vapors.

- Waste Disposal : Collect brominated waste in halogen-resistant containers and treat with sodium thiosulfate to neutralize residual Br₂ .

Advanced: How does the steric and electronic effects of dibromomethyl substitution influence the biological activity of quinoline derivatives?

Answer:

- Steric Effects : The bulky dibromomethyl group at C8 hinders planarization, reducing intercalation with DNA (common in anticancer quinolines).

- Electronic Effects : Bromine’s electron-withdrawing nature decreases π-electron density, altering redox properties. This enhances oxidative stress in antimicrobial assays .

- Comparative Studies : Compare IC₅₀ values against 8-methylquinoline (less electronegative) and 8-hydroxyquinoline (chelating ability) to isolate substituent effects .

Basic: How can researchers validate the purity of this compound post-synthesis?

Answer:

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to quantify impurities (<1% area).

- Melting Point Analysis : Sharp melting range (e.g., 120–122°C) indicates high crystallinity.

- Elemental Analysis : Match experimental C/H/Br/N percentages with theoretical values (e.g., C: 40.5%, Br: 45.2%) .

Advanced: What strategies mitigate competing side reactions during functionalization of this compound?

Answer:

- Protecting Groups : Temporarily protect the quinoline nitrogen with Boc groups to prevent undesired alkylation.

- Temperature Control : Maintain reactions below 50°C to avoid C-Br bond cleavage.

- Catalytic Optimization : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura couplings to enhance selectivity for mono-substitution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.